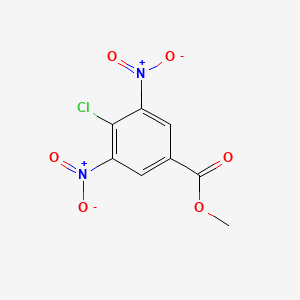

Methyl 4-chloro-3,5-dinitrobenzoate

描述

Significance in Contemporary Chemical Research

The significance of Methyl 4-chloro-3,5-dinitrobenzoate in modern chemical research stems primarily from its utility as a synthetic intermediate and as a substrate for studying reaction mechanisms. Research has indicated its potential application as a herbicide and as a seed-dressing fungicide for crops like sunflower, corn, and flax. nih.gov

In the field of physical organic chemistry, it serves as a valuable model compound. The presence of strongly electron-withdrawing nitro groups and a halogen atom on the aromatic ring makes it an interesting substrate for investigating nucleophilic aromatic substitution reactions. rsc.orgwikipedia.org Studies on its reaction kinetics provide insights into the competition between attack at the aryl carbon versus the carbonyl carbon, which is influenced by solvent composition. rsc.org The reduction of nitroaromatic compounds is a crucial step in synthesizing aromatic amines, which are vital building blocks for dyes, pharmaceuticals, and agricultural chemicals. jsynthchem.comnih.gov

Classification within Nitroaromatic Esters and Halogenated Benzoate (B1203000) Derivatives

This compound belongs to several chemical classes based on its functional groups.

Nitroaromatic Esters : The molecule contains a benzene (B151609) ring directly attached to one or more nitro groups (–NO₂), classifying it as a nitroaromatic compound. wikipedia.orgnih.gov The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org The presence of the methyl ester group (–COOCH₃) also places it in the category of aromatic esters. The chemistry of nitro compounds has been developing since the 19th century and they are important as intermediates and building blocks for various chemicals. mdpi-res.com

Halogenated Benzoate Derivatives : As a derivative of benzoic acid containing a chlorine atom, it is classified as a halogenated benzoate. nih.gov Halogenated organic compounds are widely used as pesticides, plasticizers, and solvents. nih.gov The introduction of halogen atoms into a benzoate structure can significantly modify its chemical and biological properties. For instance, halogenated benzoate derivatives of the natural product altholactone (B132534) have shown enhanced anti-fungal activity. nih.gov

The combination of these features—nitro groups, a halogen, and an ester function on a benzene ring—makes it a multifunctional compound with distinct reactivity at different sites. rsc.org

Historical Development and Relevance of Related Chemical Entities

The study of this compound is built upon the historical development of its parent and related structures. The simplest related compound is benzoic acid , a naturally occurring substance first discovered in the 16th century from gum benzoin. wikipedia.org Its industrial synthesis was later developed through processes like the partial oxidation of toluene. wikipedia.org

The synthesis of 3,5-dinitrobenzoic acid , a key precursor, was achieved through the nitration of benzoic acid using a mixture of fuming nitric acid and sulfuric acid. orgsyn.orgwikipedia.org This dinitro derivative proved useful in analytical chemistry for identifying alcohols and amines by forming crystalline ester or amide derivatives with sharp melting points. wikipedia.org

The direct precursor to the title compound is 4-chloro-3,5-dinitrobenzoic acid . fishersci.ca The introduction of the chlorine atom and the two nitro groups onto the benzoic acid framework creates a highly electron-deficient aromatic system. The final step in the synthesis of the title compound is the esterification of this carboxylic acid with methanol (B129727).

The non-chlorinated analog, methyl 3,5-dinitrobenzoate , has also been a subject of kinetic studies, serving as a point of comparison to understand the influence of the 4-chloro substituent on the reaction rates and pathways of nucleophilic attack. rsc.org The development of these related molecules highlights a progression in synthetic chemistry, where functional groups are strategically added to a basic scaffold like benzoic acid to fine-tune the molecule's properties for specific applications in research and industry.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₈H₅ClN₂O₆ | nih.govnih.govcookechem.com |

| Molecular Weight | 260.59 g/mol | nih.govcookechem.com |

| CAS Number | 2552-45-6 | nih.govchemicalbook.com |

| Appearance | Colorless chunk-shaped crystals | nih.gov |

Table 2: Crystal Structure Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| Unit Cell Dimensions | a = 4.8579 Å, b = 9.4438 Å, c = 11.369 Å | nih.gov |

| Unit Cell Angles | α = 73.36°, β = 88.09°, γ = 87.47° | nih.gov |

| Volume | 499.14 ų | nih.gov |

| Z Value | 2 | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

methyl 4-chloro-3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O6/c1-17-8(12)4-2-5(10(13)14)7(9)6(3-4)11(15)16/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUFTUQWRBJBJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180221 | |

| Record name | Benzoic acid, 4-chloro-3,5-dinitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2552-45-6 | |

| Record name | Benzoic acid, 4-chloro-3,5-dinitro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002552456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2552-45-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-chloro-3,5-dinitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 4-CHLORO-3,5-DINITROBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Protocols for Methyl 4 Chloro 3,5 Dinitrobenzoate

Esterification via Carboxylic Acid and Alcohol Condensation

The most direct and common method for preparing methyl 4-chloro-3,5-dinitrobenzoate is the Fischer-Speier esterification of its corresponding carboxylic acid, 4-chloro-3,5-dinitrobenzoic acid, with methanol (B129727). This acid-catalyzed condensation reaction is a cornerstone of organic synthesis.

Acid-Catalyzed Esterification Protocols

Strong mineral acids and organic sulfonic acids are effective catalysts for this esterification process. They protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

Concentrated sulfuric acid is a frequently employed catalyst for the synthesis of this compound. prepchem.com In a typical procedure, 4-chloro-3,5-dinitrobenzoic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. prepchem.com The reaction mixture is often stirred at room temperature or gently heated to drive the reaction to completion. prepchem.comprepchem.com

One documented protocol involves dissolving 25.0 grams of 4-chloro-3,5-dinitrobenzoic acid in a cooled solution of 125 ml of methanol and 3.0 ml of concentrated sulfuric acid. The mixture is then allowed to warm to room temperature. prepchem.com Another variation involves reacting 1 mole of 4-chloro-3,5-dinitrobenzoic acid with 1.25 moles of n-propanol (as an example of alcohol variation) in the presence of a sulfuric acid catalyst at a temperature between 85°C and 90°C. prepchem.com In this latter case, the water formed during the reaction is removed by azeotropic distillation with benzene (B151609) to shift the equilibrium towards the product. prepchem.com

Table 1: Sulfuric Acid-Catalyzed Esterification of 4-chloro-3,5-dinitrobenzoic Acid

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Reaction Time | Yield |

| 4-chloro-3,5-dinitrobenzoic acid | Methanol | Sulfuric Acid | Methanol | Room Temp | Not Specified | Not Specified |

| 4-chloro-3,5-dinitrobenzoic acid | n-Propanol | Sulfuric Acid | Benzene | 85-90°C | 5-7 hours | Not Specified |

p-Toluenesulfonic acid (p-TsOH) is another effective "organic-soluble" strong acid catalyst for esterification reactions. wikipedia.org It offers advantages such as being a solid, which makes it easier to handle and measure compared to liquid acids like sulfuric acid. wikipedia.org While specific documented examples for the synthesis of this compound using p-TsOH as the sole catalyst are not prevalent in the provided search results, its general use in Fischer-Speier esterification is well-established. wikipedia.org The mechanism is analogous to that of sulfuric acid, involving protonation of the carboxylic acid.

Carbodiimide-Mediated Coupling Approaches (e.g., EDC·HCl, DMAP)

Information specifically detailing the use of carbodiimide-mediated coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-Dimethylaminopyridine (DMAP) for the synthesis of this compound was not found in the provided search results. However, these reagents are commonly used in ester synthesis, particularly for sensitive substrates or when milder reaction conditions are required. In such a coupling, the carboxylic acid would first react with EDC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol (methanol), often in the presence of a catalyst like DMAP.

Optimization of Reaction Conditions and Yields in Ester Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include:

Temperature: While some protocols proceed at room temperature, heating the reaction mixture can increase the reaction rate. prepchem.comprepchem.com For instance, temperatures between 85°C and 90°C have been used. prepchem.com

Reaction Time: The duration of the reaction is important to ensure completion. In one instance, a reaction time of 5-7 hours was reported. prepchem.com

Removal of Water: As esterification is an equilibrium process, removing the water byproduct can significantly increase the product yield. Azeotropic distillation with a solvent like benzene is an effective method to achieve this. prepchem.com

Reactant Stoichiometry: Using an excess of the alcohol (methanol) can also shift the equilibrium towards the formation of the ester.

One study on the synthesis of the parent compound, 4-chloro-3,5-dinitrobenzoic acid, from 4-chlorobenzoic acid, identified optimal conditions for the nitration step as a reaction time of 4 hours at a temperature of 95°C, which resulted in a yield of 87.2%. guidechem.com While this pertains to the precursor, it highlights the importance of optimizing reaction parameters.

Table 2: Summary of Reagents in the Synthesis of this compound and its Precursor

| Compound Name | Role |

| 4-chloro-3,5-dinitrobenzoic acid | Starting material |

| Methanol | Reagent |

| Sulfuric Acid | Catalyst |

| p-Toluenesulfonic acid | Catalyst |

| Benzene | Azeotropic solvent |

| 4-chlorobenzoic acid | Precursor to starting material |

| Nitric Acid | Nitrating agent for precursor |

Advanced Synthetic Strategies

While direct esterification remains the primary route, other advanced strategies could theoretically be employed, though they are not explicitly detailed for this specific compound in the provided search results. These could include the use of other activating agents for the carboxylic acid or alternative methylating agents. For instance, the conversion of the carboxylic acid to its acid chloride, 4-chloro-3,5-dinitrobenzoyl chloride, followed by reaction with methanol would be a high-yielding, albeit two-step, alternative.

Industrial-Scale and Continuous Flow Synthesis Considerations

Scaling the synthesis of this compound for industrial production requires addressing challenges of safety, efficiency, and cost. Both the initial nitration step to form the precursor and the final esterification step can be optimized for large-scale manufacturing.

For the nitration of 4-chlorobenzoic acid, traditional batch reactors pose significant safety risks due to the highly exothermic nature of the reaction and the use of strong acids. Continuous flow nitrification technology is emerging as a much safer and more efficient alternative. researchgate.net Flow reactors offer superior heat and mass transfer, allowing for precise temperature control and minimizing the volume of hazardous material present at any given time. This leads to enhanced safety, higher yields, and improved consistency in product quality. researchgate.net

For the esterification step, a key industrial consideration is driving the reversible reaction towards the product side. A common technique is the removal of water as it is formed, a process known as azeotropic distillation. prepchem.comgoogle.comgoogle.com In this setup, an inert organic solvent that forms an azeotrope with water (e.g., benzene or xylene) is added to the reaction mixture. prepchem.comgoogle.com The mixture is heated, and the water-solvent azeotrope is distilled off, effectively removing water and shifting the equilibrium to favor ester formation. google.comgoogle.com This method is well-suited for large-scale production, ensuring high conversion rates.

Table 2: Comparison of Batch vs. Continuous Flow Nitration

| Feature | Batch Reactor | Continuous Flow Reactor |

| Safety | Higher risk due to large volumes and potential for thermal runaway. | Inherently safer due to small reactor volumes and superior heat control. researchgate.net |

| Efficiency | Can have longer reaction times and lower throughput. | Higher throughput and production efficiency. researchgate.net |

| Heat Transfer | Limited surface-area-to-volume ratio, less efficient heat dissipation. | High surface-area-to-volume ratio, enabling excellent heat exchange. |

| Product Quality | Potential for batch-to-batch variability. | More consistent product quality due to precise control over parameters. |

Green Chemistry Principles in Synthetic Design

The synthesis of this compound can be made more environmentally friendly by adhering to the principles of green chemistry. The focus is on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

A significant green improvement over traditional methods is the avoidance of converting the carboxylic acid to its acid chloride. The conventional route often involves reacting 3,5-dinitrobenzoic acid (a related compound) with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). hansshodhsudha.comresearchgate.net This process generates harmful and corrosive byproducts such as hydrogen chloride (HCl), sulfur dioxide (SO₂), and phosphorus oxychloride (POCl₃). hansshodhsudha.comresearchgate.net

The direct esterification of 4-chloro-3,5-dinitrobenzoic acid with methanol, catalyzed by sulfuric acid, is an inherently greener approach. prepchem.com This reaction has a high atom economy, with water being the only significant byproduct.

Further green enhancements can be achieved through process intensification techniques. For instance, the use of microwave-assisted synthesis has been shown to dramatically reduce reaction times for the preparation of dinitrobenzoate derivatives. hansshodhsudha.comresearchgate.net This method directly heats the reactants, leading to faster and more energy-efficient conversions compared to conventional heating. researchgate.net

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Conventional Method (via Acid Chloride) | Greener Method (Direct Esterification) |

| Prevention (Waste) | Generates significant hazardous waste (HCl, SO₂, POCl₃). hansshodhsudha.comresearchgate.net | Minimal waste, with water as the main byproduct. |

| Atom Economy | Lower atom economy due to the use of chlorinating agents. | Higher atom economy. |

| Less Hazardous Synthesis | Uses toxic and corrosive reagents like SOCl₂ and PCl₅. hansshodhsudha.comresearchgate.net | Avoids highly toxic reagents. |

| Energy Efficiency | Often requires prolonged heating. | Reaction times can be significantly reduced with microwave assistance. hansshodhsudha.comresearchgate.net |

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Chloro 3,5 Dinitrobenzoate

Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring in Methyl 4-chloro-3,5-dinitrobenzoate is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the two nitro groups. This activation facilitates the displacement of the chloro substituent by a variety of nucleophiles through a bimolecular addition-elimination mechanism, commonly known as the SNAr reaction. libretexts.orgnih.gov

Substitution at the Halogenated Position by Various Nucleophiles (e.g., Amines, Thiols, Azides)

The chlorine atom at the C-4 position is readily substituted by a range of nucleophiles. The general mechanism involves the attack of the nucleophile on the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substitution product.

Amines: Primary and secondary amines react readily with this compound to form the corresponding N-substituted anilines. For instance, the reaction with primary amines proceeds to yield N-alkyl or N-aryl-4-amino-3,5-dinitrobenzoates. The basicity of the amine plays a significant role in the reaction rate. nih.gov

Thiols: Thiolate anions, generated from thiols such as thiophenol in the presence of a base, are potent nucleophiles that can displace the chloride to form thioethers. The resulting methyl 4-(arylthio)-3,5-dinitrobenzoates are stable compounds. The reaction of related nitroaromatic compounds with thiols can sometimes lead to the formation of disulfide byproducts, particularly under oxidative conditions. nih.gov

Azides: The azide (B81097) ion (N₃⁻) is another effective nucleophile for this transformation, leading to the formation of methyl 4-azido-3,5-dinitrobenzoate. These azido (B1232118) compounds are valuable precursors for the synthesis of other nitrogen-containing heterocycles. The reaction of 4-chloro-3,5-dinitropyrazole, a related heterocyclic compound, with azide has been documented to proceed efficiently. rsc.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Amine | Primary Amine (R-NH₂) | Methyl 4-(alkylamino)-3,5-dinitrobenzoate |

| Thiol | Thiophenol (PhSH) / Base | Methyl 4-(phenylthio)-3,5-dinitrobenzoate |

| Azide | Sodium Azide (NaN₃) | Methyl 4-azido-3,5-dinitrobenzoate |

Regioselectivity and Positional Isomerism in Nucleophilic Attack

The regioselectivity of nucleophilic attack on the aromatic ring of this compound is dictated by the powerful directing effect of the two nitro groups. These groups are strongly electron-withdrawing through both resonance and inductive effects. In nucleophilic aromatic substitution, electron-withdrawing substituents in the ortho and para positions relative to the leaving group stabilize the negatively charged Meisenheimer intermediate, thereby accelerating the reaction. nih.gov

In this compound, the chlorine atom is located at the C-4 position, which is para to one nitro group (at C-5) and ortho to the other (at C-3). This positioning makes the C-4 carbon the most electrophilic site on the aromatic ring and highly susceptible to nucleophilic attack. The negative charge of the Meisenheimer intermediate formed upon nucleophilic addition at this position can be effectively delocalized onto the oxygen atoms of both nitro groups.

Attack at other positions, such as the carbons bearing the nitro groups or the unsubstituted ring carbons, is significantly less favorable. Nucleophilic attack at the positions bearing the nitro groups would require the displacement of a nitrite (B80452) ion, which is a much poorer leaving group than chloride. Attack at the unsubstituted carbons would result in a less stable Meisenheimer intermediate, as the negative charge would not be as effectively stabilized by the nitro groups. Consequently, nucleophilic substitution occurs exclusively at the C-4 position, leading to a single major positional isomer.

Reduction Reactions of Nitro Groups

The two nitro groups of this compound can be reduced to the corresponding amino groups, providing a pathway to various diaminobenzoic acid derivatives. The choice of reducing agent and reaction conditions can influence the selectivity and extent of the reduction.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro groups. wisdomlib.orgchemistrytalk.org This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, in the presence of hydrogen gas. google.comgoogle.com

The reaction is generally carried out in a solvent like methanol (B129727), ethanol, or ethyl acetate (B1210297) under varying pressures of hydrogen and at temperatures ranging from ambient to moderately elevated. google.comgoogle.com The catalytic cycle involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface, followed by the stepwise reduction of the nitro groups to amino groups. This method is often clean and provides high yields of the desired diamine product. For instance, the catalytic hydrogenation of the closely related 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid has been reported to proceed in high yield using a Pd/C catalyst. google.com

Metal Hydride Reductions

Metal hydrides, particularly sodium borohydride (B1222165) (NaBH₄), can also be used to reduce aromatic nitro groups. utrgv.edu While sodium borohydride itself is generally not potent enough to reduce nitroarenes under neutral conditions, its reducing power can be significantly enhanced by the addition of a transition metal salt as a co-reagent. jsynthchem.comasianpubs.org

Commonly used systems include NaBH₄ in combination with nickel(II) chloride (NiCl₂), cobalt(II) chloride (CoCl₂), or iron(II) chloride (FeCl₂). asianpubs.orgresearchgate.net These reactions are typically performed in protic solvents like methanol or ethanol. The transition metal salt is believed to react with sodium borohydride to form a finely divided metal or metal boride, which acts as the active catalyst for the reduction. asianpubs.org This method offers a milder alternative to catalytic hydrogenation and can exhibit good chemoselectivity, often leaving other functional groups like esters intact. researchgate.net

Hydrolytic Cleavage of the Ester Moiety

The ester group in this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 4-chloro-3,5-dinitrobenzoic acid. This reaction can be catalyzed by either acid or base, though base-catalyzed hydrolysis (saponification) is generally more facile and irreversible. oieau.frquora.com

In a basic medium, such as aqueous sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester group. oieau.frrsc.org This addition step forms a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the methoxide (B1231860) ion (CH₃O⁻) and the formation of the carboxylate salt. The final carboxylic acid is obtained upon acidification of the reaction mixture.

Kinetic studies on the reaction of this compound with hydroxide ions have shown that there can be competition between nucleophilic attack at the aryl carbon (SNAr) and the carbonyl carbon (hydrolysis). rsc.org The relative rates of these two competing pathways can be influenced by the solvent composition. For example, in dimethyl sulfoxide-water mixtures, increasing the proportion of DMSO favors attack at the aromatic ring over hydrolysis. rsc.org However, the primary pathway for the formation of 4-hydroxy-3,5-dinitrobenzoate from this compound involves initial hydrolysis of the ester followed by a slower nucleophilic attack on the ring. rsc.org

Acid-Catalyzed Hydrolysis Pathways

Detailed mechanistic studies specifically on the acid-catalyzed hydrolysis of this compound are not extensively covered in the researched literature. However, the general mechanism for acid-catalyzed hydrolysis of methyl esters like methyl benzoate (B1203000) is well-established. brainly.comquora.comchegg.com This process typically involves the initial protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. brainly.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. brainly.com Subsequent proton transfer and elimination of methanol yield the corresponding carboxylic acid, in this case, 4-chloro-3,5-dinitrobenzoic acid. brainly.comquora.com While the electron-withdrawing nitro groups on the benzene ring would significantly influence the reaction rate, the fundamental pathway is expected to follow this established model for ester hydrolysis.

Base-Promoted Hydrolysis Pathways

The reaction of this compound with hydroxide ions in base-promoted conditions presents competitive reaction pathways. psu.edursc.org There is a clear competition between nucleophilic attack at the ester's carbonyl carbon, leading to hydrolysis, and attack at the aryl carbon, leading to the formation of a Meisenheimer complex. psu.edursc.org

The primary pathway for the formation of 4-hydroxy-3,5-dinitrobenzoate from this compound involves initial base-promoted hydrolysis at the carbonyl group. psu.edursc.org This is followed by a slower nucleophilic attack on the ring carbon that bears the chlorine atom. psu.edursc.org Direct substitution of the chlorine atom on the initial ester is not a significant pathway, which can be attributed to a lower rate of hydroxide attack at the chloro-substituted position. psu.edu

Kinetic and Mechanistic Studies of Nucleophilic Reactions

Stopped-Flow Spectrophotometry Investigations of Reaction Rates

Kinetic and equilibrium data for the reactions of this compound with hydroxide ions have been successfully obtained using stopped-flow spectrophotometry. psu.edursc.org This technique allows for the monitoring of rapid reactions and the characterization of transient intermediates. In studies involving mixtures of dimethyl sulphoxide and water, this method has been crucial in distinguishing between the different rapid processes occurring, such as the formation of σ-adducts at the aryl ring and the hydrolysis of the ester group. psu.edu

Analysis of Meisenheimer Complex Intermediates and Formation Kinetics

In the reaction with hydroxide ions, particularly in solvent mixtures containing dimethyl sulphoxide, this compound is known to form Meisenheimer complexes. psu.edu These are anionic σ-adducts that result from the nucleophilic attack of the hydroxide ion on the electron-deficient aromatic ring. psu.edu

Kinetic studies have identified that in addition to ester hydrolysis, a major rapid process is the formation of a σ-adduct at the 2-position of the benzene ring. psu.edu The presence of a chlorine substituent at the 4-position has been shown to generally reduce the rate of nucleophilic attack compared to similar compounds without the halogen. psu.edu This effect is particularly pronounced for attack at the chloro-substituted position itself, which is sterically and electrostatically disfavored. psu.edu

Influence of Solvent Effects on Reaction Kinetics and Mechanisms

The solvent composition plays a critical role in directing the reaction pathways of this compound with nucleophiles. psu.edursc.org Specifically, in reactions with hydroxide ions, the balance between attack at the carbonyl carbon (hydrolysis) and attack at the aryl carbon (Meisenheimer complex formation) is sensitive to the proportion of dimethyl sulphoxide (DMSO) in the aqueous mixture. psu.edursc.org

As the concentration of DMSO in the solvent increases, nucleophilic attack at the aryl carbon becomes relatively more favored over attack at the carbonyl carbon. psu.edursc.org This observation highlights the solvent's ability to modulate the relative energies of the transition states for the two competing pathways.

Table 1: Effect of Solvent on Reaction Pathway

| Solvent Composition | Predominant Reaction Pathway |

|---|---|

| Lower % DMSO in Water | Ester Hydrolysis (Attack at Carbonyl) |

Linear Free Energy Relationships in Mechanistic Analysis

Linear Free Energy Relationships (LFERs) are a fundamental tool in physical organic chemistry for investigating reaction mechanisms. They correlate the logarithms of rate constants (log k) with equilibrium constants (log K) or with parameters that reflect the electronic influence of substituents, such as in the Hammett equation. A linear plot suggests that the reactions being compared proceed through similar mechanisms and transition states.

While specific LFER plots for this compound were not detailed in the provided search results, the principles are highly applicable. For instance, studying the reaction of this substrate with a series of substituted nucleophiles and plotting the resulting rate constants against the nucleophiles' basicity (a Brønsted plot) would provide insight into the degree of bond formation in the transition state. A significant slope would indicate a high degree of charge development in the transition state, characteristic of the formation of a Meisenheimer-type intermediate in a nucleophilic aromatic substitution mechanism.

Structural Elucidation and Spectroscopic Characterization of Methyl 4 Chloro 3,5 Dinitrobenzoate

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of methyl 4-chloro-3,5-dinitrobenzoate, its solid-state structure has been determined with high precision.

Unit Cell Parameters and Crystal System Analysis

The crystal structure of this compound has been determined to belong to the triclinic crystal system with the space group P1. nih.gov The unit cell is the basic repeating unit of a crystal lattice. The dimensions and angles of the unit cell for this compound are summarized in the table below.

| Parameter | Value nih.gov |

| a | 4.8579 (10) Å |

| b | 9.4438 (19) Å |

| c | 11.369 (2) Å |

| α | 73.36 (3)° |

| β | 88.09 (3)° |

| γ | 87.47 (3)° |

| Volume | 499.14 (18) ų |

| Z | 2 |

Molecular Conformation: Dihedral Angles of Substituents (Nitro Groups, Ester Group) Relative to the Aromatic Ring Plane

The conformation of the this compound molecule is characterized by the orientation of its substituent groups—two nitro groups and an ester group—relative to the plane of the benzene (B151609) ring. These orientations are described by dihedral angles. In the solid state, the two nitro groups and the ester group are twisted out of the plane of the benzene ring to varying degrees. nih.govnih.gov

One nitro group exhibits a dihedral angle of 29.6 (1)°, while the second is more significantly twisted at 82.3 (1)°. nih.govnih.gov The ester group is nearly coplanar with the aromatic ring, having a dihedral angle of 13.7 (1)°. nih.govnih.gov This molecular geometry is a result of the interplay between electronic effects and steric hindrance among the bulky substituent groups.

Intermolecular Interactions and Crystal Packing Architectures

The arrangement of molecules within the crystal lattice is governed by various intermolecular interactions. In the crystal structure of this compound, weak C-H···O hydrogen bonds are the primary forces dictating the crystal packing. nih.gov These interactions occur between the hydrogen atoms of the benzene ring and the methyl group with the oxygen atoms of the nitro and ester groups of adjacent molecules. nih.gov Specifically, a C-H···O interaction is observed between an aromatic hydrogen and an oxygen atom of a nitro group, as well as between a methyl hydrogen and an oxygen atom of the ester group. nih.gov

Supramolecular Assembly Formation within the Crystal Lattice

The cumulative effect of the C-H···O hydrogen bonds leads to the formation of a three-dimensional supramolecular assembly. nih.gov These weak interactions link adjacent molecules, creating a stable and well-defined crystal lattice. nih.gov The study of such supramolecular structures is crucial for understanding the solid-state properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. It provides information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides key insights into its molecular structure in solution. The spectrum is characterized by distinct signals corresponding to the different types of protons present in the molecule.

| Proton Type | Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 8.8 - 9.1 | m |

| Methyl Protons | ~4.0 | s |

Data compiled from publicly available spectral information. Precise chemical shifts can vary depending on the solvent and concentration.

The aromatic protons appear as a multiplet in the downfield region of the spectrum, which is typical for protons attached to an electron-deficient aromatic ring due to the strong electron-withdrawing effects of the two nitro groups and the chlorine atom. The methyl protons of the ester group appear as a sharp singlet further upfield. The integration of these signals confirms the ratio of aromatic to methyl protons in the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR spectroscopy is a powerful tool for determining the carbon framework of an organic molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each carbon.

The carbonyl carbon of the ester group typically appears significantly downfield due to the deshielding effect of the adjacent oxygen atoms. The aromatic carbons exhibit a range of chemical shifts influenced by the electron-withdrawing effects of the nitro groups and the chlorine atom, as well as the ester functionality. The methyl carbon of the ester group, being an sp³ hybridized carbon attached to an oxygen, will have a characteristic chemical shift in the upfield region of the spectrum.

A representative, though not exhaustive, compilation of expected ¹³C NMR chemical shifts for similar structures is presented below. It is important to note that the exact chemical shifts for this compound can vary based on the solvent and other experimental conditions. For instance, the common deuterated solvent, chloroform (B151607) (CDCl₃), typically shows a residual peak around 77.0 ppm. rsc.org

Table 1: Representative ¹³C NMR Chemical Shifts for Related Benzoate (B1203000) Compounds

| Compound | C=O (ppm) | Aromatic C (ppm) | O-CH₃ (ppm) |

|---|---|---|---|

| Methyl 4-chlorobenzoate (B1228818) rsc.org | 166.1 | 139.3, 130.9, 128.6 | 52.1 |

| Methyl 4-nitrobenzoate (B1230335) rsc.org | 165.1 | 150.5, 135.4, 130.6, 123.5 | 52.8 |

| Methyl 3-nitrobenzoate rsc.org | 164.7 | 148.1, 135.1, 131.7, 129.5, 127.2, 124.3 | 52.6 |

Note: The table provides data for structurally related compounds to give an approximate range for the expected chemical shifts in this compound. Actual values require experimental determination.

Advanced NMR Techniques for Signal Resolution and Assignment

To unambiguously assign the signals in the ¹³C NMR spectrum and to further probe the molecular structure, advanced NMR techniques are employed.

2D NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. libretexts.org An HSQC experiment correlates the signals of carbon atoms with their directly attached protons, allowing for the definitive assignment of protonated carbons. An HMBC experiment, on the other hand, reveals correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the aromatic carbons substituted with the chloro and nitro groups, by observing their long-range couplings to nearby protons.

¹⁵N NMR Spectroscopy: Given the presence of two nitro groups, ¹⁵N NMR spectroscopy can provide direct information about the electronic environment of the nitrogen atoms. wikipedia.org Although ¹⁵N has a low natural abundance (0.37%) and a low gyromagnetic ratio, which makes it an insensitive nucleus for NMR, specialized techniques can be used for its detection. huji.ac.il The chemical shifts of nitro groups in aromatic compounds typically appear in a specific region of the ¹⁵N NMR spectrum. researchgate.net For instance, the ¹⁵N chemical shifts for nitro groups are often referenced against nitromethane (B149229) (CH₃NO₂). wikipedia.orgscience-and-fun.de The chemical shifts can be influenced by the substitution pattern on the aromatic ring, providing further structural confirmation.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show distinct absorption bands corresponding to the various functional groups. Key expected vibrational modes include:

C=O Stretch: A strong absorption band characteristic of the carbonyl group in the ester, typically found in the region of 1720-1740 cm⁻¹.

NO₂ Stretches: Asymmetric and symmetric stretching vibrations of the nitro groups, which are expected to appear as strong bands in the regions of approximately 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

C-O Stretch: The stretching vibration of the ester C-O bond, which would likely appear in the 1200-1300 cm⁻¹ region.

C-Cl Stretch: A band corresponding to the carbon-chlorine stretching vibration, which is typically found in the lower frequency region of the spectrum.

Aromatic C-H and C=C Stretches: Vibrations associated with the aromatic ring.

The PubChem database indicates the availability of an FTIR spectrum for this compound, obtained using a KBr wafer technique. nih.gov

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. The selection rules for Raman and IR spectroscopy differ, meaning that some vibrational modes may be strong in one technique and weak or absent in the other.

For this compound, the symmetric vibrations of the nitro groups are often strong in the Raman spectrum. The aromatic ring vibrations also typically produce characteristic Raman signals. The availability of Raman spectral data is noted in the PubChem database. nih.govchemicalbook.com

Table 2: General Wavenumber Regions for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1720 - 1740 |

| NO₂ (Nitro) | Asymmetric Stretch | 1520 - 1560 |

| NO₂ (Nitro) | Symmetric Stretch | 1345 - 1385 |

| C-O (Ester) | Stretch | 1200 - 1300 |

This table provides general ranges and the exact positions of the peaks for this compound would be determined from its specific spectra.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also reveal details about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy. This allows for the determination of the elemental composition of the molecule, as the precise mass is unique to a specific combination of atoms. For this compound (C₈H₅ClN₂O₆), the expected monoisotopic mass can be calculated with high precision. PubChem lists the computed exact mass as 259.9836136 Da. nih.gov Experimental HRMS data would be expected to confirm this value, providing strong evidence for the compound's elemental formula.

The fragmentation pattern observed in the mass spectrum can also be used to confirm the structure. Common fragmentation pathways for this molecule might include the loss of the methoxy (B1213986) group (-OCH₃), the carboxyl group (-COOCH₃), or a nitro group (-NO₂). The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, indicating top peaks at m/z 229, 260, and 109, which correspond to likely fragments and the molecular ion. nih.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl 4-chlorobenzoate |

| Methyl 4-nitrobenzoate |

| Methyl 3-nitrobenzoate |

| Methyl 3,5-dinitrobenzoate |

| Chloroform |

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound with high accuracy. For this compound, the theoretical exact mass is calculated to be 259.9836136 Da. nih.gov In a typical ESI-TOF analysis, the compound is expected to be detected as a protonated molecule [M+H]⁺ or as an adduct with other cations present in the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺.

The high-resolution capabilities of TOF mass analyzers allow for the precise determination of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the elemental composition of the molecule.

A summary of the expected and observed mass spectrometric data is presented in Table 1.

Table 1: Mass Spectrometric Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₅ClN₂O₆ | nih.govbiosynth.comnih.govchemicalbook.com |

| Molecular Weight | 260.59 g/mol | nih.govbiosynth.com |

| Exact Mass | 259.9836136 Da | nih.gov |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the purification of synthesized compounds and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is crucial for the routine analysis and quality control of this compound. Based on the analysis of structurally related nitroaromatic compounds and methyl esters, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach. nih.govnih.govsielc.comwikipedia.orgresearchgate.net In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

Stationary Phase: A C18 column is the most common choice for the separation of aromatic compounds and is expected to provide good retention and separation for this compound. ekb.egresearchgate.net Standard column dimensions such as 250 mm x 4.6 mm with a particle size of 5 µm are typically employed. researchgate.net

Mobile Phase: The mobile phase composition is a critical parameter that needs to be optimized to achieve the desired separation. A mixture of acetonitrile (B52724) or methanol (B129727) with water is a common mobile phase for the analysis of nitroaromatic compounds. nih.govsielc.com The organic modifier content can be adjusted to control the retention time of the analyte. The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase can help to improve peak shape and reproducibility, especially if there are any ionizable impurities. sielc.com For instance, a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid could be a good starting point for method development.

Detection: this compound contains a chromophore (the dinitro-substituted benzene ring) that allows for its detection using a UV-Vis detector. sigmaaldrich.com The selection of the detection wavelength is important for achieving high sensitivity. Based on the UV absorption characteristics of similar nitroaromatic compounds, a detection wavelength in the range of 254-270 nm would likely be appropriate. nih.govsigmaaldrich.com

A proposed set of HPLC conditions for the analysis of this compound is summarized in Table 2. It is important to note that these are suggested starting conditions and would require further optimization and validation for routine use.

Table 2: Proposed HPLC Method Parameters for the Analysis of this compound

| Parameter | Proposed Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized gradient from A to B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

The development of such an HPLC method would enable the accurate quantification of this compound and the separation and detection of any process-related impurities or degradation products, thus ensuring the quality and purity of the compound for its intended applications. amanote.com

Advanced Theoretical and Computational Chemistry Studies of Methyl 4 Chloro 3,5 Dinitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic environment and geometry of methyl 4-chloro-3,5-dinitrobenzoate.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely applied tool in quantum chemistry and condensed matter physics. While specific DFT studies on this compound are not extensively reported in the literature, the methodology would be invaluable for determining key electronic properties.

Such calculations would typically involve selecting a suitable functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations for the molecule. The outputs of these calculations would provide detailed information on:

Electron Density Distribution: Mapping the electron density surface would reveal the regions of high and low electron concentration, indicating the electrophilic and nucleophilic sites within the molecule. The electron-withdrawing nature of the two nitro groups and the chlorine atom is expected to significantly influence the electron density on the benzene (B151609) ring.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Mulliken and Natural Population Analysis (NPA): These analyses would assign partial charges to each atom in the molecule, providing a quantitative measure of the electron distribution and the polarity of the various bonds.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. chemicalbook.com For this compound, the primary degrees of freedom are the rotation of the two nitro groups and the methyl ester group relative to the plane of the benzene ring.

Experimental crystallographic data provides a snapshot of the molecule's conformation in the solid state. In the crystal structure of this compound, the two nitro groups and the ester group are not coplanar with the benzene ring. The dihedral angles between the mean plane of the benzene ring and the nitro groups are 29.6 (1)° and 82.3 (1)°, while the dihedral angle with the ester group is 13.7 (1)°. nih.govnih.gov

Computational conformational analysis would involve systematically rotating these groups and calculating the potential energy at each step. This would generate a potential energy surface, the minima of which correspond to stable conformers. Energy minimization calculations starting from various initial geometries would identify the global minimum energy structure, representing the most stable conformation of the isolated molecule in the gas phase. These calculations would allow for a comparison between the intrinsic, gas-phase conformation and the conformation adopted in the crystalline state, highlighting the influence of intermolecular forces on the molecular geometry.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental spectra for validation of the theoretical model and interpretation of the experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can be employed to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei. While experimental NMR data for this compound is available from various suppliers, theoretical predictions would aid in the definitive assignment of each peak to its corresponding nucleus in the molecule.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the fundamental vibrational modes of the molecule. By visualizing these modes, each calculated peak can be assigned to a specific type of molecular motion, such as C-H stretching, N-O stretching of the nitro groups, or C=O stretching of the ester.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. These calculations yield the excitation energies and oscillator strengths for the electronic transitions between molecular orbitals. For this compound, TD-DFT could predict the wavelength of maximum absorption (λ_max) and help to assign the observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules at an atomistic level, including their packing in the solid state and the nature of the interactions between them.

Crystal Structure Prediction and Validation

While the crystal structure of this compound has been determined experimentally, computational crystal structure prediction (CSP) serves as a powerful tool to understand the factors governing the observed crystal packing. nih.gov CSP methods aim to identify the most stable crystal structures from the molecular structure alone by searching for the global minimum on the lattice energy surface.

The experimental crystal structure data for this compound is presented in the table below. nih.gov

| Crystal Data | |

| Formula | C₈H₅ClN₂O₆ |

| Molar Mass | 260.59 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.8579 (10) |

| b (Å) | 9.4438 (19) |

| c (Å) | 11.369 (2) |

| α (°) | 73.36 (3) |

| β (°) | 88.09 (3) |

| γ (°) | 87.47 (3) |

| Volume (ų) | 499.14 (18) |

| Z | 2 |

A successful CSP study would generate a set of plausible crystal structures, with the experimentally determined structure being among the lowest in calculated lattice energy. Validation of the predicted structures is achieved by comparing the calculated unit cell parameters, space group, and atomic coordinates with the experimental X-ray diffraction data. nih.gov This process can provide insights into polymorphism, the ability of a compound to exist in more than one crystal form.

Analysis of Intermolecular Interaction Energies (e.g., Hydrogen Bonding, Halogen Bonding)

The packing of molecules in a crystal is governed by a network of intermolecular interactions. In the crystal structure of this compound, weak C-H···O hydrogen bonds are present, linking adjacent molecules. nih.gov

A detailed computational analysis of these interactions would involve:

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the electron density topology to identify and characterize intermolecular interactions. The presence of a bond path between two atoms is an indication of an interaction. The properties at the bond critical point (BCP), such as the electron density and its Laplacian, can provide information about the strength and nature of the interaction.

Non-Covalent Interaction (NCI) Index: This is a visualization tool that highlights regions of space involved in non-covalent interactions. It can distinguish between stabilizing hydrogen bonds and destabilizing steric clashes.

Energy Decomposition Analysis (EDA): EDA methods can be used to calculate the energetic contributions of different types of interactions to the total intermolecular interaction energy. This would allow for the quantification of the electrostatic, exchange-repulsion, polarization, and dispersion components of the C-H···O hydrogen bonds.

By employing these advanced theoretical and computational methods, a comprehensive understanding of the structure, properties, and interactions of this compound at the molecular level can be achieved.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest within the crystal) dominates over the sum of electron distributions of all other molecules. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), a detailed picture of the nature and extent of intermolecular contacts can be obtained.

For this compound, the crystal structure reveals the presence of several potential intermolecular interactions that govern the packing of the molecules. nih.gov The key intermolecular contacts are expected to be dominated by interactions involving the nitro groups, the ester functionality, the chlorine atom, and the aromatic ring hydrogens.

A detailed crystallographic study by Liu et al. (2007) provides the foundational data for a Hirshfeld analysis. nih.gov The study reports weak C-H···O hydrogen bonds as significant in the crystal structure. Specifically, interactions between the aromatic C-H groups and the oxygen atoms of the nitro and ester groups of adjacent molecules play a crucial role in stabilizing the crystal packing.

Based on the molecular structure, the primary intermolecular contacts and their anticipated contributions to the Hirshfeld surface are outlined in the table below.

| Interaction Type | Atoms Involved | Expected Significance | Characteristic Features on Fingerprint Plot |

|---|---|---|---|

| O···H | Oxygen (nitro/ester) and Hydrogen (aromatic/methyl) | High | Prominent sharp spikes at lower d_e + d_i values |

| H···H | Hydrogen (aromatic/methyl) and Hydrogen (aromatic/methyl) | Significant | Large, diffuse region in the center of the plot |

| Cl···H | Chlorine and Hydrogen (aromatic/methyl) | Moderate | "Wing-like" features on the plot |

| C···H | Carbon (aromatic) and Hydrogen (aromatic/methyl) | Moderate | Subtle wings adjacent to the H···H contacts |

| O···C | Oxygen (nitro/ester) and Carbon (aromatic) | Minor | Scattered points at longer distances |

| Cl···C | Chlorine and Carbon (aromatic) | Minor | Scattered points at longer distances |

The quantitative analysis derived from the fingerprint plots would provide the percentage of the Hirshfeld surface area corresponding to each of these contact types, offering a precise measure of their relative importance in the crystal packing of this compound.

Reaction Mechanism Modeling and Transition State Analysis

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr), a consequence of the strong electron-withdrawing nature of the two nitro groups and the chlorine atom attached to the benzene ring. These substituents activate the ring towards attack by nucleophiles. A key reaction of this compound is its interaction with hydroxide (B78521) ions.

Kinetic studies on the reaction of this compound with hydroxide ions in dimethyl sulphoxide-water mixtures have shown evidence for competitive nucleophilic attack at two different sites: the aryl carbon atom bonded to the chlorine (C4) and the carbonyl carbon of the ester group. rsc.org

The generally accepted mechanism for nucleophilic aromatic substitution is the addition-elimination pathway, which proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the case of hydroxide attacking the aryl carbon, the proposed mechanism is as follows:

Addition Step (Formation of the Meisenheimer Complex): The hydroxide ion attacks the carbon atom bearing the chlorine atom. This is typically the rate-determining step. The negative charge is delocalized over the aromatic ring and is stabilized by the electron-withdrawing nitro groups at the ortho and para positions.

Transition State 1 (TS1): The transition state for the formation of the Meisenheimer complex would involve the partial formation of the C-OH bond and the partial disruption of the aromatic system. Computational modeling would be essential to determine the geometry and energy of this transition state.

Meisenheimer Complex (Intermediate): A relatively stable intermediate is formed where both the chlorine atom and the hydroxyl group are attached to the same carbon atom.

Elimination Step (Loss of the Leaving Group): The aromaticity of the ring is restored by the departure of the chloride ion, a good leaving group. This step is generally faster than the initial attack.

Transition State 2 (TS2): This transition state corresponds to the breaking of the C-Cl bond.

An alternative reaction pathway involves the initial attack of the hydroxide ion on the carbonyl carbon of the ester group, leading to saponification. Studies have indicated that the formation of 4-hydroxy-3,5-dinitrobenzoate from this compound likely involves initial hydroxide attack at the carbonyl function, followed by a slower attack at the ring carbon bearing the chlorine. rsc.org

Computational modeling, using methods such as Density Functional Theory (DFT), would allow for a detailed analysis of the potential energy surface for both reaction pathways. This would involve locating the transition state structures and calculating their activation energies.

| Reaction Pathway | Key Species | Information from Computational Modeling |

|---|---|---|

| Nucleophilic Aromatic Substitution (at C4) | Reactants (MCDNB + OH-) | Ground state energies and geometries |

| Transition State 1 (TS1) | Activation energy (Ea), vibrational frequencies (imaginary frequency), and geometry | |

| Meisenheimer Complex | Intermediate stability and geometry | |

| Saponification (at Carbonyl C) | Reactants (MCDNB + OH-) | Ground state energies and geometries |

| Tetrahedral Intermediate | Intermediate stability and geometry | |

| Transition State for Ester Cleavage | Activation energy and geometry |

The ratio of the products formed (aryl substitution vs. saponification) would be determined by the relative activation barriers of the competing transition states. A comprehensive transition state analysis would provide invaluable insights into the factors controlling the regioselectivity of the nucleophilic attack on this compound.

Applications in Advanced Organic Synthesis and Materials Science Involving Methyl 4 Chloro 3,5 Dinitrobenzoate

Role as a Key Intermediate in Complex Molecule Synthesis

The structure of Methyl 4-chloro-3,5-dinitrobenzoate makes it an adept intermediate in the synthesis of more complex molecular targets. The reactivity of the chloro group, which is significantly enhanced by the activating effects of the two nitro groups, allows for its displacement through nucleophilic aromatic substitution. This strategic placement of functional groups makes the compound and its parent acid valuable building blocks.

A notable example is the use of its precursor, 4-chloro-3,5-dinitrobenzoic acid, as an intermediate in the synthesis of labeled Lodoxamide. Lodoxamide is an antiallergic drug that functions as a mast cell stabilizer. chemicalbook.com The synthesis leverages the core structure of the dinitro-substituted chloro-aromatic ring to construct the final, more complex, biologically active molecule. The initial esterification of 4-chloro-3,5-dinitrobenzoic acid to yield this compound is a straightforward reaction, typically achieved by refluxing the acid in methanol (B129727) with a catalytic amount of sulfuric acid. prepchem.com This conversion protects the carboxylic acid group while subsequent reactions are performed at other sites, or it can be the final step after modifications to the aromatic ring.

Rational Design and Synthesis of Novel Derivatives

The rational design of new molecules and materials often relies on predictable reactions of well-defined starting materials. This compound serves as an excellent scaffold for creating novel derivatives due to its defined points of reactivity.

Incorporation into Coordination Polymers and Metal Complexes

While the methyl ester itself is not typically used as a ligand, its corresponding carboxylate, 4-chloro-3,5-dinitrobenzoate (obtained via saponification), is a versatile ligand for the construction of coordination polymers and metal complexes. The carboxylate group provides a primary binding site for metal ions, while the nitro groups can also participate in coordination, leading to a variety of structural motifs. nih.gov

The versatility of nitro-substituted benzoate (B1203000) ligands is well-documented. For instance, 3,5-dinitrobenzoate is recognized as a useful component in assembling coordination polymers and supramolecular architectures due to its multiple coordination modes. nih.gov Research on related molecules, such as the sodium salt of 4-chloro-3-nitrobenzoic acid, demonstrates how these ligands form complex polymeric structures. In this specific case, the sodium ion is coordinated by the carboxylate oxygen atoms and water molecules, creating a two-dimensional polymer stabilized by hydrogen bonding and π-π interactions. nih.gov

Furthermore, studies on heterometallic complexes incorporating 3,5-dinitrobenzoate anions with europium and cadmium have shown that non-covalent interactions play a critical role in defining the final structure, which can range from discrete molecular units to extended polymeric chains. mdpi.com These examples underscore the potential of the 4-chloro-3,5-dinitrobenzoate ligand in designing metal-organic materials with tailored structural properties.

Synthesis of Functionalized Nitroaromatic Scaffolds

The most significant utility of this compound in derivative synthesis lies in the reactivity of its C4-chloro group. The two nitro groups at the meta positions strongly activate the ring towards nucleophilic aromatic substitution (SNAr). This allows the chlorine atom to be readily displaced by a wide range of nucleophiles, providing a pathway to diverse functionalized nitroaromatic scaffolds.

This reactivity is the foundation for creating libraries of compounds where the chlorine is replaced with amines, alkoxides, thiolates, and other nucleophilic moieties. Kinetic studies on analogous compounds, such as methyl 2,4-dichloro-3,5-dinitrobenzoate, with secondary cyclic amines like piperidine and morpholine, confirm that aminodechlorination occurs readily, following a standard SNAr mechanism. researchgate.net The reaction proceeds through a Meisenheimer complex, a well-established intermediate in such transformations. semanticscholar.org This predictable reactivity allows chemists to systematically modify the core structure to achieve desired electronic, steric, or functional properties in the final product.

Contributions to Crystal Engineering and Supramolecular Chemistry

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design crystalline solids with specific architectures and properties. The functional groups on this compound provide multiple points for non-covalent interactions, making it a subject of interest in supramolecular chemistry.

Design of Crystalline Materials with Engineered Properties

The crystal structure of this compound has been elucidated by X-ray diffraction. nih.govnih.govresearchgate.net In the solid state, the molecule is not perfectly planar. The two nitro groups and the ester group are twisted out of the plane of the benzene (B151609) ring at different dihedral angles. nih.gov The crystal packing is directed by weak C—H···O hydrogen interactions, which link adjacent molecules into a stable, ordered lattice. nih.gov

Comparative analysis with the ethyl ester analogue, Ethyl 4-chloro-3,5-dinitrobenzoate, provides further insight. The ethyl derivative also features weak C—H···O hydrogen bonds but is additionally stabilized by π–π stacking interactions between the aromatic rings of adjacent molecules, with a measured centroid–centroid distance of 3.671 Å. researchgate.net The study of such non-covalent interactions is crucial, as they dictate the material's physical properties. Research on metal complexes of dinitrobenzoate isomers has confirmed that interactions such as π-π stacking and NO₂···π contacts significantly influence crystal packing and can direct the formation of specific polymeric or discrete structures. mdpi.com This knowledge allows for the rational design of new crystalline materials by modifying the substituents on the aromatic ring to promote or inhibit certain intermolecular interactions.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₅ClN₂O₆ |

| Molecular Weight | 260.59 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.8579 (10) |

| b (Å) | 9.4438 (19) |

| c (Å) | 11.369 (2) |

| α (°) | 73.36 (3) |

| β (°) | 88.09 (3) |

| γ (°) | 87.47 (3) |

| Volume (ų) | 499.14 (18) |

| Z | 2 |

Data sourced from Acta Crystallographica Section E. nih.gov

Utility in Reaction Kinetics Studies as a Model Substrate

The high degree of activation of the benzene ring in this compound makes it an excellent model substrate for studying the kinetics and mechanisms of nucleophilic aromatic substitution (SNAr) reactions. The two electron-withdrawing nitro groups significantly increase the electrophilicity of the carbon atom attached to the chlorine, facilitating the attack by nucleophiles and allowing the reaction to proceed under mild conditions.

Kinetic studies on similar 2,6-dinitrochlorobenzene derivatives have shown that the reaction rates are highly dependent on the nature of the substituents, the nucleophile, and the solvent. scispace.com For example, the rate of substitution increases with the electron-withdrawing power of the substituent at the para position (NO₂ > CN > CF₃), confirming the importance of substrate activation. scispace.com These reactions are generally found to proceed via the two-step SNAr (addition-elimination) mechanism, where the rate-determining step can be either the formation of the intermediate Meisenheimer complex or the departure of the leaving group, depending on the specific conditions. semanticscholar.orgccsenet.org

Studies involving the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines have been used to determine second-order rate constants and thermodynamic parameters (ΔH‡ and ΔS‡), providing deep mechanistic insight. researchgate.net The well-defined structure and predictable reactivity of this compound allow researchers to systematically investigate factors influencing SNAr reactions, contributing to the fundamental understanding of one of the most important reaction classes in organic chemistry.

Probing Nucleophilic Aromatic Substitution Mechanisms

This compound serves as an exemplary substrate for investigating the mechanisms of nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the aromatic ring, a consequence of the strong electron-withdrawing effects of the two nitro groups and the methoxycarbonyl group, makes the compound highly susceptible to attack by nucleophiles. The presence of a chlorine atom at the C-4 position provides an effective leaving group, facilitating detailed kinetic and mechanistic studies of this fundamental reaction class.

Research has extensively focused on the reactions of this compound with various nucleophiles, particularly under conditions that allow for the elucidation of reaction intermediates and transition states. The SNAr mechanism generally proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. The high degree of activation in this compound makes it an ideal model to study the formation and decomposition of these intermediates.

Detailed Research Findings:

A pivotal area of investigation has been the reaction with hydroxide (B78521) ions in mixed solvent systems, such as dimethyl sulfoxide (DMSO) and water. These studies, often employing techniques like stopped-flow spectrophotometry, have revealed a notable competition between two distinct reaction pathways:

Attack at the Aryl Carbon (SNAr): The hydroxide ion can attack the electron-deficient C-4 carbon atom of the benzene ring, leading to the displacement of the chloride ion and the formation of methyl 4-hydroxy-3,5-dinitrobenzoate.

Attack at the Carbonyl Carbon (Ester Hydrolysis): Alternatively, the hydroxide ion can attack the electrophilic carbonyl carbon of the ester group, resulting in saponification to yield the 4-chloro-3,5-dinitrobenzoate salt.

Kinetic and equilibrium data have demonstrated that the solvent composition plays a critical role in dictating the preferred pathway. rsc.org The rate of nucleophilic attack at the aromatic ring is observed to be significantly enhanced as the proportion of DMSO in the solvent mixture increases. rsc.org This is attributed to the ability of the dipolar aprotic solvent (DMSO) to solvate the cation of the hydroxide salt, thereby increasing the nucleophilicity of the "bare" hydroxide ion, while poorly solvating the anionic Meisenheimer complex intermediate.

Intriguingly, detailed kinetic analyses have shown that the primary pathway for the formation of the SNAr product, methyl 4-hydroxy-3,5-dinitrobenzoate, involves an initial rapid hydrolysis of the ester group. This is followed by a slower nucleophilic attack by hydroxide on the resulting carboxylate salt to displace the chlorine atom. rsc.org This multi-step process highlights the complexity of reaction mechanisms that can be uncovered using this substrate.

Beyond hydroxide, this compound has been studied with a range of other nucleophiles, including amines and alkoxides, to probe the effects of nucleophile basicity, steric hindrance, and polarizability on the reaction rates and mechanisms. These studies contribute to a broader understanding of structure-reactivity relationships in SNAr reactions.

The data gathered from these investigations are crucial for constructing linear free-energy relationships, such as Hammett and Brønsted plots, which correlate reaction rates with substituent constants or the pKa of the nucleophile. These correlations provide deep insights into the charge distribution in the transition state and the degree of bond formation or cleavage at the rate-determining step. For instance, studies on analogous systems, like 4-chloro-3,5-dinitrobenzotrifluoride reacting with substituted anilines, have yielded large negative Hammett ρ values, indicating a significant buildup of positive charge on the nucleophile's nitrogen atom in the transition state, consistent with the formation of a Meisenheimer-type intermediate.

The table below summarizes the illustrative effect of solvent composition on the competition between aryl and carbonyl attack by a nucleophile, as described in the literature.

| Solvent Composition (% DMSO in Water) | Relative Rate of Aryl Attack | Relative Rate of Carbonyl Attack (Hydrolysis) | Primary Reaction Pathway |

| Low DMSO | Low | High | Ester Hydrolysis |

| Medium DMSO | Moderate | Moderate | Competitive |

| High DMSO | High | Low | Nucleophilic Aromatic Substitution |

This table illustrates the general trend observed in kinetic studies where aryl attack becomes more favorable in solvent mixtures with higher proportions of dimethyl sulfoxide (DMSO). The data are representative of findings reported in kinetic studies. rsc.org

Future Research Directions and Emerging Perspectives for Methyl 4 Chloro 3,5 Dinitrobenzoate

Exploration of Unconventional Synthetic Routes